1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)-
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Overview
Description
1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- is a synthetic compound known for its role as an analogue of thyrotropin-releasing hormone (TRH). This compound is a tri-peptide tropic hormone released by the hypothalamus, stimulating the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- involves a multi-step process. One common method involves the transformation of itaconic acid into substituted pyrimidine carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and reaction mechanisms.
Biology: The compound is studied for its role in hormone regulation and signal transduction pathways.
Medicine: It is used in diagnostic tests to evaluate thyroid function and in research on endocrine disorders.
Mechanism of Action
The mechanism of action of 1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- involves binding to the thyrotropin-releasing hormone receptor, leading to the stimulation of TSH and prolactin release from the anterior pituitary . This activation triggers a cascade of intracellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Histrelin: A synthetic analogue of gonadotropin-releasing hormone, used in the treatment of endocrine disorders.
Uniqueness
1-Pyrazolidinecarboxamide, 2-(5-oxo-L-prolyl-L-histidyl)- is unique due to its specific structure and its role as an analogue of TRH. Its ability to stimulate TSH and prolactin release makes it valuable in both research and clinical applications.
Properties
CAS No. |
500771-02-8 |
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Molecular Formula |
C15H21N7O4 |
Molecular Weight |
363.37 g/mol |
IUPAC Name |
2-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrazolidine-1-carboxamide |
InChI |
InChI=1S/C15H21N7O4/c16-15(26)22-5-1-4-21(22)14(25)11(6-9-7-17-8-18-9)20-13(24)10-2-3-12(23)19-10/h7-8,10-11H,1-6H2,(H2,16,26)(H,17,18)(H,19,23)(H,20,24)/t10-,11-/m0/s1 |
InChI Key |
GFIHTTAZNTXWRV-QWRGUYRKSA-N |
Isomeric SMILES |
C1CN(N(C1)C(=O)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
C1CN(N(C1)C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
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